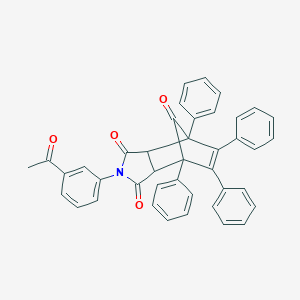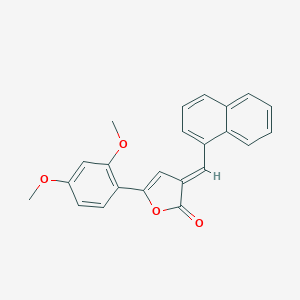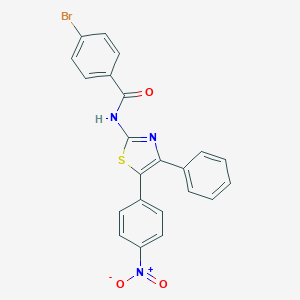
5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid [2-methoxy-5-[[[(3-nitrophenyl)-oxomethyl]hydrazinylidene]methyl]phenyl] ester is a carbonyl compound.
Aplicaciones Científicas De Investigación
Influence on Side-Chain Reactivity
A study by Iskander, Tewfik, and Wasif (1966) explored how a nitro-group, like the one in 3-nitrobenzoyl, influences the reactivity of side chains in chemical compounds. They found that the position of the nitro-group significantly affects the rates of alkaline hydrolysis of ethyl benzoate, with different positions leading to varying rates of reaction (Iskander, Tewfik, & Wasif, 1966).
Role in RNA and DNA Synthesis
Kempe et al. (1982) demonstrated the use of benzoyl-protected ribonucleosides in the synthesis of RNA and DNA-RNA mixtures. The research highlighted the potential of benzoate derivatives, similar in structure to the compound , in facilitating selective chemical processes critical in nucleic acid synthesis (Kempe et al., 1982).
Crystal Structure Analysis
The work of Yeong et al. (2018) on the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insights into how substituents like methoxy and nitrobenzoyl groups influence crystal packing and stability. Their findings are relevant to understanding the structural properties of similar compounds (Yeong et al., 2018).
Synthesis and Chemical Reactions
Research by Havaldar, Bhise, and Burudkar (2004) involved synthesizing derivatives from methoxy-nitrobenzaldehyde, demonstrating the diverse chemical reactions and potential applications of compounds containing methoxy and nitrobenzoyl groups. This research can provide a basis for understanding the reactivity of the compound (Havaldar, Bhise, & Burudkar, 2004).
Benzoylcarbamates Acidities and Reactions
A study by Koppel et al. (1993) on the acidity of benzoylcarbamates in dimethyl sulfoxide provides insight into the properties of benzoyl derivatives, relevant for understanding the behavior of the compound . Their research highlights the mixed N/O alkylation in reactions, which is useful for predicting the reactivity of similar compounds (Koppel et al., 1993).
Antibacterial Activity
Salama (2020) investigated the antibacterial activity of compounds similar in structure to the compound . This study provides insights into the potential biological activity of such compounds, particularly against pathogens like Salmonella typhi (Salama, 2020).
Deprotection in Chemical Synthesis
Jorge and Stradiotto (1997) examined the reduction of phenyl benzoates with nitro substituents, providing a glimpse into the role of nitrobenzoyl groups in the synthesis and deprotection of certain chemical compounds. Such studies are vital for understanding the manipulation and utility of nitrobenzoyl groups in chemical syntheses (Jorge & Stradiotto, 1997).
Propiedades
Nombre del producto |
5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzoate |
|---|---|
Fórmula molecular |
C22H17N3O6 |
Peso molecular |
419.4g/mol |
Nombre IUPAC |
[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H17N3O6/c1-30-19-11-10-15(12-20(19)31-22(27)16-6-3-2-4-7-16)14-23-24-21(26)17-8-5-9-18(13-17)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+ |
Clave InChI |
LOPVZRLCZIXWIQ-OEAKJJBVSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-chloro-5-nitrophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B422861.png)


![5-(2,5-dimethoxyphenyl)-3-[(2-methoxy-1-naphthyl)methylene]-2(3H)-furanone](/img/structure/B422867.png)


![5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422874.png)
![1-(4-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422876.png)
![1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422877.png)
![1-(4-chlorophenyl)-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422879.png)
![2-amino-5-(1,3-benzodioxol-5-ylmethylene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B422880.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B422882.png)
![methyl 5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422883.png)